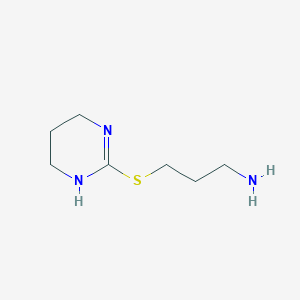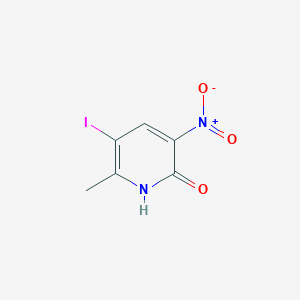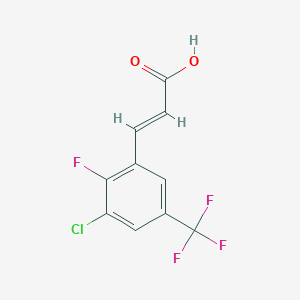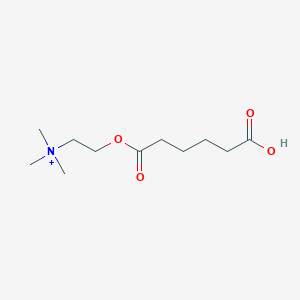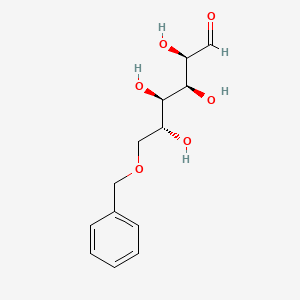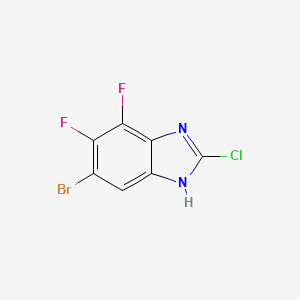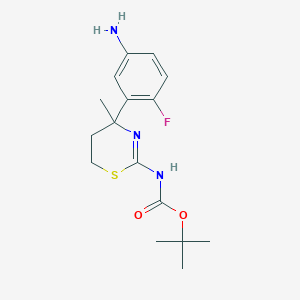
3-Benzyl-5-ethoxy-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-ethoxy-1H-1,2,4-triazole is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is characterized by the presence of a benzyl group at the 3-position and an ethoxy group at the 5-position of the triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound. 1,2,4-Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-ethoxy-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with ethyl orthoformate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-ethoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-Benzyl-5-ethoxy-1H-1,2,4-triazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
3-Benzyl-1H-1,2,4-triazole: Lacks the ethoxy group at the 5-position.
5-Ethoxy-1H-1,2,4-triazole: Lacks the benzyl group at the 3-position.
Uniqueness
3-Benzyl-5-ethoxy-1H-1,2,4-triazole is unique due to the presence of both benzyl and ethoxy groups, which impart distinct chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and improve its solubility and stability .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5-benzyl-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O/c1-2-15-11-12-10(13-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,14) |
Clé InChI |
BTGLNJLLJZVDNH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NNC(=N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


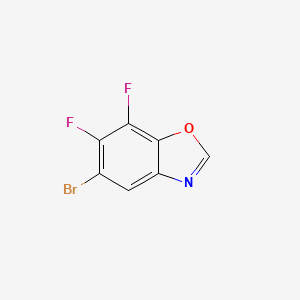
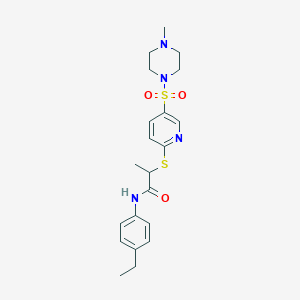
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
